molecular formula C10H13NO3 B3059556 N-(2-Hydroxyethyl)-2-phenoxyacetamide CAS No. 6326-87-0

N-(2-Hydroxyethyl)-2-phenoxyacetamide

Cat. No.: B3059556
CAS No.: 6326-87-0
M. Wt: 195.21 g/mol
InChI Key: VJNXHIAICRNKAE-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-phenoxyacetamide, with the CAS number 6326-87-0 and molecular formula C10H13NO3, is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry . It belongs to the class of phenoxyacetamides, which are recognized as a valuable scaffold for the development of novel therapeutic agents . This compound features a phenoxy group linked to an acetamide moiety that is further substituted with a hydrophilic 2-hydroxyethyl chain, a combination that influences its physicochemical properties and potential for specific molecular interactions . The core phenoxyacetamide structure is a subject of ongoing investigation due to its association with diverse biological activities. Recent studies on novel phenoxyacetamide derivatives have demonstrated promising cytotoxic and anti-proliferative effects against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF-7) cells . Some derivatives have shown enhanced activity compared to standard chemotherapeutic agents like 5-Fluorouracil, acting through the induction of apoptosis (programmed cell death) and cell cycle arrest . Furthermore, research indicates that the phenoxyacetamide scaffold can be optimized to create potent inhibitors of virulence factors in pathogenic bacteria, such as the Type III Secretion System (T3SS) of Pseudomonas aeruginosa , with mechanisms potentially involving specific interaction with the T3SS needle protein . From a synthetic chemistry perspective, the molecule possesses functional groups that make it a versatile building block. The hydroxyl and amide functionalities provide sites for further chemical modification and derivatization, enabling researchers to explore structure-activity relationships and develop a library of analogs for various research applications . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO3/c12-7-6-11-10(13)8-14-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNXHIAICRNKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70212653
Record name N-(2-Hydroxyethyl)-2-phenoxyacetamide
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Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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CAS No.

6326-87-0
Record name N-(2-Hydroxyethyl)-2-phenoxyacetamide
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Record name N-(2-hydroxyethyl)-2-phenoxyacetamide
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Record name N-(2-HYDROXYETHYL)-2-PHENOXYACETAMIDE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(2-Hydroxyethyl)-2-phenoxyacetamide

The construction of the this compound scaffold is typically achieved through a convergent synthesis that joins a phenoxyacetic acid moiety with ethanolamine (B43304). This approach is well-documented in the synthesis of a wide range of phenoxyacetamide derivatives and relies on robust and high-yielding chemical reactions. nih.gov

The final and crucial step in the synthesis of this compound is the formation of the amide bond between phenoxyacetic acid and ethanolamine. This transformation is an example of an amidation reaction, for which numerous coupling strategies have been developed to facilitate high efficiency and yield.

Direct amidation can be achieved by heating the carboxylic acid (phenoxyacetic acid) and the amine (ethanolamine), often with azeotropic removal of water. However, to achieve milder reaction conditions and better yields, various coupling agents are employed. These reagents activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.

Commonly used coupling agents in the synthesis of related phenoxyacetamides include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if chiral centers are present. google.com Other effective coupling systems include phosphonium (B103445) salts like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base such as lutidine. nih.gov The choice of solvent is also critical, with aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) being frequently utilized. google.com

Table 1: Common Coupling Agents for Phenoxyacetamide Synthesis

Coupling Agent SystemTypical Base/AdditiveCommon SolventsReference
EDCI / HOBtDMAP, TriethylamineDMF, Dichloromethane google.com
TBTULutidineNot Specified nih.gov
Chloroacetyl chloride (for precursor)Glacial Acetic AcidGlacial Acetic Acid rjptonline.org

The primary precursors for the synthesis of this compound are phenoxyacetic acid and ethanolamine. Ethanolamine is a commercially available bulk chemical. Phenoxyacetic acid, however, is typically synthesized in the laboratory via the Williamson ether synthesis.

This synthesis involves the reaction of phenol (B47542) with a haloacetic acid, most commonly chloroacetic acid, in the presence of a base. nih.gov The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide. This phenoxide then displaces the chloride ion from chloroacetic acid in a nucleophilic substitution reaction to form the sodium salt of phenoxyacetic acid, which is subsequently protonated by acidification to yield the final product. nih.gov

Phenoxyacetic Acid Synthesis: Phenol is reacted with chloroacetic acid and sodium hydroxide.

Amidation: The resulting phenoxyacetic acid is coupled with ethanolamine using an appropriate coupling agent.

An alternative approach involves reacting substituted phenols with chloroacetyl chloride to produce an intermediate N-(substituted phenyl) chloroacetamide, which is then reacted with another phenol in the presence of a base like potassium carbonate to form the final ether linkage. rjptonline.org

Derivatization Strategies and Analogue Synthesis

The this compound structure serves as a versatile scaffold for the synthesis of a diverse range of analogues. Derivatization strategies typically focus on three main areas: substitution on the aromatic phenoxy ring, modification of the N-hydroxyethyl side chain, and conjugation with other chemical moieties, such as heterocycles. These modifications are crucial for structure-activity relationship (SAR) studies.

The rational design of analogues often involves introducing various substituents onto the phenyl ring of the phenoxy group. This is a common strategy to modulate the electronic and steric properties of the molecule. A wide array of substituted phenoxyacetamides have been synthesized by starting with appropriately substituted phenols in the initial Williamson ether synthesis step. nih.gov For instance, methoxy- and propargyl-containing analogues have been synthesized and evaluated for specific biological activities. nih.gov

More advanced and modern methods for modifying the phenoxy ring involve transition-metal-catalyzed C-H activation. Rhodium(III)-catalyzed reactions, for example, allow for the direct functionalization of C-H bonds at the ortho-position of the phenoxy ring. acs.orgresearchgate.net This enables the introduction of alkyl and amido groups in a redox-neutral manner, providing access to complex analogues that are not easily accessible through classical methods. researchgate.net These chemodivergent coupling reactions can lead to various products, such as dihydrobenzofurans or dienes, depending on the reaction conditions and coupling partners like alkylidenecyclopropanes. acs.org

Table 2: Examples of Synthesized Phenoxyacetamide Analogues

Analogue NameModification SiteSynthetic StrategyReference
2-(4-Methoxyphenoxy)acetamidePhenoxy Ring (para-position)Williamson ether synthesis with 4-methoxyphenol nih.gov
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamidePhenoxy Ring (para-position)Functionalization of a precursor phenol nih.gov
3-ethylidenedihydrobenzofuransPhenoxy Ring (ortho-position)Rh(III)-catalyzed C–H activation and transannulative coupling acs.org
Dienes from N-phenoxyacetamidesPhenoxy Ring (ortho-position)Rh(III)-catalyzed C–H activation and nonannulative coupling acs.org

Functional group modifications can be applied to various parts of the this compound molecule. The terminal hydroxyl group of the ethyl chain is a prime site for further reactions, such as esterification or etherification, to produce new derivatives. Similarly, the amide N-H bond can be substituted, although this is less common. Late-stage modification is a powerful strategy in medicinal chemistry to introduce new functional groups into a bioactive scaffold to improve its properties. nih.gov

Conjugation of the phenoxyacetamide core with heterocyclic rings is another significant derivatization strategy. This approach aims to combine the structural features of the phenoxyacetamide with those of known bioactive heterocyclic systems. For example, the phenoxyacetic acid precursor can be coupled with heterocyclic amines to generate conjugates. Research has demonstrated the synthesis of phenoxyacetamide derivatives linked to pyridazine, indole, and quinoline (B57606) moieties. nih.gov A patent also describes the synthesis of phenoxyacetamides linked to a benzothiazole (B30560) ring system through an acylation reaction. google.com These hybrid molecules often exhibit unique properties derived from the combination of the two pharmacophores.

While this compound itself is achiral, stereoselective synthesis becomes critical when chiral centers are introduced into its analogues. This can occur, for instance, by replacing ethanolamine with a chiral amino alcohol or by introducing substituents that create a chiral center or axial chirality.

Rhodium(III)-catalyzed C-H activation reactions for the synthesis of phenoxyacetamide derivatives can proceed with excellent diastereoselectivity, allowing for the controlled formation of specific stereoisomers. acs.org Although the literature does not extensively cover the stereoselective synthesis of this compound derivatives specifically, general methodologies for the stereoselective synthesis of related structures, such as (Z)-2-oxyenamides, have been developed. chemrxiv.org These methods provide a framework for potential future work on the asymmetric synthesis of chiral phenoxyacetamide analogues, which would be crucial for studying the stereochemical requirements of their biological targets.

Scale-Up and Process Optimization in the Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and demands meticulous process optimization to ensure efficiency, cost-effectiveness, and product quality. While specific, detailed public data on the scale-up of this particular compound is limited, general principles of chemical process development and scale-up for analogous pharmaceutical compounds provide a framework for understanding the key considerations and strategies involved.

A primary concern in scaling up the synthesis of this compound is maintaining control over reaction parameters that can significantly impact yield and purity. These parameters include temperature, pressure, reaction time, and the rate of reagent addition. In a laboratory setting, these are relatively easy to manage. However, on an industrial scale, issues such as heat and mass transfer can become limiting factors. For instance, exothermic reactions that are easily controlled in small flasks can lead to dangerous temperature excursions in large reactors if not properly managed.

Process optimization for the large-scale synthesis of this compound would likely focus on several key areas:

Solvent Selection and Recovery: The choice of solvent is critical, not only for its ability to dissolve reactants and facilitate the reaction but also for its environmental impact, cost, and ease of recovery. Optimization would involve selecting a solvent that provides the best balance of these factors and developing efficient distillation or extraction methods for its recycling.

Catalyst Efficiency and Loading: If a catalyst is used in the synthesis, its efficiency, stability, and the ease with which it can be separated from the product are paramount. Research would focus on minimizing catalyst loading without compromising reaction rates and on the potential for using heterogeneous catalysts that can be easily filtered off.

Purification Methods: Crystallization is a common method for purifying solid compounds like this compound. The optimization of crystallization conditions—such as solvent system, cooling rate, and agitation—is crucial for obtaining the desired crystal size, shape, and purity, while minimizing product loss in the mother liquor.

Waste Reduction: A key goal of process optimization is to minimize waste generation. This can be achieved by improving reaction selectivity, developing efficient work-up procedures, and recycling solvents and unreacted starting materials.

Transition to Continuous Flow Synthesis

A significant advancement in pharmaceutical manufacturing that is highly relevant to the scale-up of this compound is the adoption of continuous flow chemistry. nih.gov This approach offers several advantages over traditional batch processing, particularly for large-scale production. nih.gov In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react. The product is then continuously removed.

The benefits of continuous flow synthesis include:

Enhanced Heat and Mass Transfer: The small dimensions of flow reactors provide a high surface-area-to-volume ratio, allowing for excellent control over reaction temperature and efficient mixing. nih.gov

Improved Safety: The small reaction volume at any given time minimizes the risks associated with handling hazardous reagents or exothermic reactions. nih.gov

Consistent Product Quality: The steady-state operation of a flow reactor leads to more consistent product quality compared to the variability that can occur between batches in traditional manufacturing.

Scalability: Scaling up a continuous flow process often involves running the process for longer periods or using multiple reactors in parallel, which can be simpler than designing and building larger and larger batch reactors. nih.gov

The table below illustrates a hypothetical comparison of key parameters between a traditional batch process and a continuous flow process for the synthesis of a compound like this compound, based on general principles of chemical engineering and process chemistry.

ParameterBatch Process (Lab Scale)Batch Process (Industrial Scale)Continuous Flow Process (Industrial Scale)
Reaction Volume 1 L5,000 L10 L
Heat Transfer ExcellentPoor to ModerateExcellent
Mixing Efficiency HighVariableHigh
Reaction Time 4 hours6-8 hours15 minutes (residence time)
Typical Yield 85%75-80%>90%
Purity HighVariableConsistently High
Safety Profile GoodModerate RiskHigh

It is important to note that the values in this table are illustrative and the actual parameters for the industrial synthesis of this compound would depend on the specific synthetic route and the results of detailed process development and optimization studies.

Structural Characterization and Advanced Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns. The monoisotopic mass of N-(2-Hydroxyethyl)-2-phenoxyacetamide is 195.089543 Da. chemspider.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For a polar molecule like this compound, reverse-phase HPLC would be a suitable separation method. sielc.com In LC-MS analysis, the compound would likely be detected as its protonated molecule, [M+H]⁺, with an m/z of approximately 196.097. Other common adducts that might be observed include the sodium adduct [M+Na]⁺ (m/z ~218.079) and the potassium adduct [M+K]⁺ (m/z ~234.052). uni.lu

Tandem mass spectrometry (LC-MS/MS) would provide further structural information through collision-induced dissociation of the parent ion. Predicted fragmentation of the [M+H]⁺ ion could involve the loss of a water molecule from the hydroxyethyl (B10761427) group, resulting in a fragment ion at m/z ~178.087. uni.lu Another likely fragmentation pathway would be the cleavage of the amide bond or the ether linkage, providing characteristic fragment ions that can be used to confirm the connectivity of the molecule.

Predicted Mass Spectrometry Adducts and Fragments for this compound

Ionm/z (Predicted)
[M+H]⁺196.097
[M+Na]⁺218.079
[M+K]⁺234.052
[M+H-H₂O]⁺178.087

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC-MS is challenging due to its polarity and the presence of active hydrogen atoms in the hydroxyl and amide groups, which can lead to poor chromatographic peak shape and thermal degradation.

To make the compound amenable to GC-MS analysis, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile moieties. A common derivatization strategy for hydroxyl and amide groups is silylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This would replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the molecule, thus allowing for its successful separation and detection by GC-MS.

High-Resolution Mass Spectrometry (HRMS)

Predicted collision cross-section (CCS) values, which offer insights into the molecule's three-dimensional shape in the gas phase, have been calculated for various adducts of this compound. This data is instrumental in identifying the compound in complex mixtures when analyzed via ion mobility-mass spectrometry.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 196.09682 141.7
[M+Na]⁺ 218.07876 147.3
[M-H]⁻ 194.08226 143.6
[M+NH₄]⁺ 213.12336 159.8
[M+K]⁺ 234.05270 145.6
[M+H-H₂O]⁺ 178.08680 135.2
[M+HCOO]⁻ 240.08774 165.3
[M+CH₃COO]⁻ 254.10339 182.0

(Data sourced from computational predictions)

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared and UV-Visible spectroscopy are fundamental techniques for identifying functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: Specific experimental IR spectra for this compound are not available in the public domain. However, based on its structure, characteristic absorption bands can be predicted. One would expect to observe significant peaks corresponding to the O-H stretch of the alcohol, the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend/C-N stretch (Amide II band). Additionally, bands corresponding to the aromatic C-H and C=C stretching of the phenoxy group, as well as the C-O ether stretch, would be anticipated.

UV-Visible (UV-Vis) Spectroscopy: Similarly, experimental UV-Vis spectra for this compound are not documented in readily accessible literature. The presence of the phenoxy group, a chromophore, suggests that the compound will absorb light in the ultraviolet region. The absorption maxima would be indicative of the electronic transitions within the benzene (B151609) ring. The exact wavelengths and molar absorptivity would be influenced by the solvent used for analysis.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A search of crystallographic databases reveals that no single-crystal X-ray diffraction studies have been published for this compound. Therefore, information regarding its crystal system, space group, and detailed bond lengths and angles in the solid state remains undetermined.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

While a specific, validated HPLC method for the routine analysis of this compound has not been detailed in the available scientific literature, methodologies for structurally similar compounds provide a framework for potential analytical approaches. For instance, methods developed for other phenoxyacetamide derivatives often utilize reversed-phase chromatography.

A hypothetical HPLC method for this compound would likely involve a C18 stationary phase. The mobile phase would probably consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The optimal composition would be determined through method development to achieve adequate retention and resolution from any impurities. Detection would likely be performed using a UV detector, set to a wavelength where the phenoxy chromophore exhibits significant absorbance. The validation of such a method would involve assessing parameters like linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results for purity assessment.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules from first principles. These methods are crucial for understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govorientjchem.org For phenoxyacetamide derivatives, DFT calculations can elucidate the optimized molecular structure, charge distribution, and thermodynamic parameters. pnrjournal.com

Studies on related compounds, such as phenoxyacetic acid, have utilized DFT methods like B3LYP with basis sets such as 6-311++g(d,p) to calculate optimized geometries and vibrational frequencies, showing good agreement with experimental data. orientjchem.org Such calculations provide a foundational understanding of the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of N-(2-Hydroxyethyl)-2-phenoxyacetamide. The thermodynamic functions, including heat capacity, entropy, and enthalpy, can also be calculated at different temperatures to assess the compound's stability. pnrjournal.com

Table 1: Illustrative Geometrical Parameters Calculated by DFT for Phenoxy-type Structures

This table presents typical data obtained from DFT calculations on related phenoxy structures to illustrate the outputs of the method, as specific experimental or calculated data for this compound was not available in the searched literature.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C-C (phenyl)1.395 - 1.397
C-O (ether)1.360 - 1.375
C=O (amide)1.230 - 1.245
C-N (amide)1.350 - 1.365
**Bond Angles (°) **O-C-C (phenyl)118.0 - 120.0
C-O-C (ether)117.0 - 119.0
O=C-N (amide)122.0 - 124.0

Data is illustrative and based on findings for similar compounds like phenoxyacetic acid. orientjchem.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmdpi.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity. nih.govnih.gov This analysis is vital for predicting how this compound might interact with other molecules and participate in chemical reactions. The energies of these orbitals are also used to calculate global reactivity descriptors such as chemical hardness, chemical potential, and electronegativity. mdpi.comijarset.com

Table 2: Illustrative Frontier Molecular Orbital Properties

This table provides an example of FMO properties as would be calculated for a phenoxyacetamide derivative. Specific values for this compound are not available in the cited literature.

ParameterSymbolTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -7.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -2.0
Energy GapΔE4.5 to 5.5
Chemical Hardnessη2.25 to 2.75
Chemical Potentialµ-3.75 to -4.75
Electronegativityχ3.75 to 4.75
Global Electrophilicity Indexω1.3 to 1.8

Values are illustrative, based on typical ranges found in computational studies of similar organic molecules. nih.govmdpi.comijarset.com

Fukui functions are local reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule. pnrjournal.comwu.ac.th They quantify how the electron density at a specific point in a molecule changes with the addition or removal of an electron. researchgate.net There are three main types of Fukui functions:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is accepted).

f-(r) : Predicts the site for an electrophilic attack (where an electron is donated).

f0(r) : Predicts the site for a radical attack.

By calculating these indices for each atom in this compound, one can predict which atoms are most likely to be involved in chemical reactions. For instance, atoms with high f+ values are susceptible to attack by nucleophiles, while those with high f- values are prone to attack by electrophiles. wu.ac.thresearchgate.net This information is invaluable for understanding metabolic pathways and designing new synthetic routes.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is extensively used in structure-based drug design to screen for potential drug candidates and to elucidate their mechanism of action at a molecular level. semanticscholar.orgresearchgate.net

Docking studies on phenoxyacetamide derivatives have successfully identified their potential as enzyme inhibitors. nih.govsci-hub.se In a study aimed at discovering novel inhibitors for the enzyme Dot1-like protein (DOT1L), a histone methyltransferase, several phenoxyacetamide-derived compounds were identified through virtual screening. nih.govsci-hub.se The binding affinity of these ligands to the target protein is quantified using a docking score, which estimates the binding free energy. nih.gov For example, a phenoxyacetamide derivative designated L03 showed a very low glide score of -12.281 and a favorable binding free energy of -303.9 kJ/mol, indicating a high binding affinity for DOT1L. nih.govsci-hub.se Such analyses are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 3: Binding Affinity of Phenoxyacetamide Derivatives against DOT1L

This table shows the binding affinity data for phenoxyacetamide derivatives identified as potential DOT1L inhibitors. The specific compound this compound was not among those detailed in the study.

Compound IDGlide Score (XP)Binding Free Energy (kJ/mol)
L01-10.993-291.5 ± 17.1
L03-12.281-303.9 ± 16.5
L04-10.957-288.7 ± 15.3
L05-10.592-280.9 ± 16.8

Source: Adapted from studies on DOT1L inhibitors. nih.govsci-hub.se

The effectiveness of a ligand as an enzyme inhibitor is determined by its specific interactions with the amino acid residues within the enzyme's active site. nih.gov Molecular docking simulations provide a detailed picture of these interactions, which typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In the case of phenoxyacetamide derivatives targeting DOT1L, the amide moiety of the scaffold was found to be critical for anchoring the molecule within the enzyme's binding pocket. sci-hub.se Key interactions included the formation of a hydrogen bond with the residue Asp161, which was identified as a major contributor to the binding energy. sci-hub.se

Similarly, studies on phenoxyacetanilide derivatives as potential inhibitors of the cyclooxygenase-2 (COX-2) enzyme revealed specific binding modes. semanticscholar.orgresearchgate.net The most potent compounds formed hydrogen bonds and hydrophobic interactions with key residues in the COX-2 active site. For instance, one derivative demonstrated interactions with residues such as Arg120 and Tyr355, which are crucial for the enzyme's function. semanticscholar.org These detailed interaction maps are essential for optimizing lead compounds to enhance their potency and selectivity.

Table 4: Key Amino Acid Interactions for Phenoxyacetamide Derivatives with Enzyme Targets

This table summarizes the critical interactions observed between phenoxyacetamide derivatives and the active sites of their respective enzyme targets.

Enzyme TargetDerivative ClassKey Interacting ResiduesType of Interaction
DOT1LPhenoxyacetamideAsp161Hydrogen Bond
DOT1LPhenoxyacetamideVariousHydrophobic Interactions
COX-2PhenoxyacetanilideArg120, Tyr355, Ser530Hydrogen Bond
COX-2PhenoxyacetanilideVal523, Ala527Hydrophobic Interactions

Source: Information synthesized from docking studies on phenoxyacetamide and phenoxyacetanilide derivatives. semanticscholar.orgresearchgate.netsci-hub.se

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational changes and interactions of a ligand within a protein's binding site, offering insights into the stability of the ligand-protein complex.

In a study focused on identifying novel inhibitors for the Dot1-like protein (DOT1L), a histone methyltransferase implicated in acute leukemias, a series of phenoxyacetamide derivatives were investigated using MD simulations. nih.gov Although this compound was not the primary focus, the findings for closely related phenoxyacetamide-derived hits are highly relevant. The simulations were performed to assess the stability of the ligand-protein complexes and to calculate their binding free energies. nih.gov

The results indicated that phenoxyacetamide derivatives could achieve a stable conformation within the DOT1L binding site. nih.gov The stability of these interactions is crucial for the inhibitory activity of the compounds. The binding free energy calculations further suggested that phenoxyacetamide derivatives exhibited a strong binding affinity for DOT1L. nih.gov For instance, one of the top-ranked phenoxyacetamide hits, compound L03, demonstrated a highly favorable binding free energy, suggesting it as a promising lead for further optimization. nih.gov These findings underscore the potential of the phenoxyacetamide scaffold, present in this compound, to form stable and high-affinity interactions with biological targets.

Table 1: Molecular Dynamics Simulation Findings for Phenoxyacetamide Derivatives as DOT1L Inhibitors nih.gov
CompoundGlide ScoreBinding Free Energy (kJ/mol)Key Insight
L01-High AffinityDemonstrated notable binding affinity in simulations.
L03-12.281-303.9 +/- 16.5Showed the most favorable binding free energy, indicating strong potential as a lead compound.
L04-High AffinityExhibited significant binding affinity in computational models.
L05-High AffinityDisplayed strong binding characteristics in the active site.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or from a set of active compounds when the target structure is unknown (ligand-based). mdpi.com The resulting model serves as a 3D query to screen large compound libraries for novel molecules with the desired biological activity. mdpi.com

For a compound like this compound, a pharmacophore model would be constructed by identifying its key chemical features. These would likely include:

An aromatic ring (from the phenoxy group).

A hydrogen bond donor (from the hydroxyl group).

A hydrogen bond acceptor (from the amide carbonyl group and the ether oxygen).

A hydrophobic region.

These features can be mapped in 3D space to create a pharmacophore hypothesis. This hypothesis can then be used to virtually screen for other molecules that share a similar arrangement of features and are therefore likely to exhibit similar biological activity. The development of such models is an iterative process, often refined with data from newly discovered active and inactive compounds to improve its predictive power. mdpi.com

Table 2: Potential Pharmacophoric Features of this compound
Pharmacophoric FeatureCorresponding Chemical Group
Aromatic RingPhenoxy group
Hydrogen Bond DonorHydroxyl (-OH) group
Hydrogen Bond AcceptorAmide carbonyl (C=O) group, Ether oxygen (-O-)
Hydrophobic RegionPhenyl ring

Prediction of Molecular Properties for Biological Relevance

Computational tools play a significant role in predicting the molecular and pharmacokinetic properties of new chemical entities, which are crucial for their development as drugs. nih.govresearchgate.net These predictions help in the early stages of drug discovery to identify candidates with favorable drug-like properties.

For this compound, various molecular properties can be calculated to assess its biological relevance. These properties are often evaluated against established guidelines like Lipinski's "rule of five," which helps to predict if a compound is likely to be orally active. nih.govresearchgate.net The key parameters of Lipinski's rule are:

Molecular weight (MW) ≤ 500 daltons

Log P (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

In silico tools can also predict other important properties such as:

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Aqueous Solubility (log S): Affects absorption and distribution.

Bioactivity Scores: Predictions of activity against various drug targets like GPCR ligands, ion channel modulators, and enzyme inhibitors.

Toxicity Profiles: Early prediction of potential for mutagenicity, tumorigenicity, or irritancy. nih.govresearchgate.net

By calculating these properties for this compound, researchers can gain valuable insights into its potential as a drug candidate and guide further experimental studies.

Table 3: Predicted Molecular Properties for this compound and their Biological Relevance
PropertyPredicted Value (Approximate)Biological Relevance
Molecular Weight~195.2 g/molAdheres to Lipinski's rule, suggesting good potential for oral bioavailability.
Log P~0.8Indicates a balance between hydrophilicity and lipophilicity, favorable for absorption.
Hydrogen Bond Donors2Within the limits of Lipinski's rule, contributing to good membrane permeability.
Hydrogen Bond Acceptors4Complies with Lipinski's rule, suggesting favorable pharmacokinetic properties.
Topological Polar Surface Area (TPSA)~58.6 ŲSuggests good cell membrane permeability.

Investigation of Biological and Pharmacological Activities Preclinical/in Vitro/in Vivo Models

Enzyme Inhibition Studies

The phenoxyacetamide scaffold has been a subject of investigation for its potential to inhibit several classes of enzymes critical in various pathological conditions.

Derivatives of phenoxyacetamide have been evaluated for their ability to inhibit key carbohydrate-hydrolyzing enzymes, α-glucosidase and α-amylase, which are important targets in the management of type 2 diabetes. nih.gov A study focusing on benzimidazole-bearing phenoxyacetamide derivatives demonstrated significant inhibitory activity against α-glucosidase. researchgate.net

The inhibitory concentrations (IC50) for these compounds against α-glucosidase ranged from 99.6 ± 3.1 µM to over 750 µM, with some derivatives showing greater potency than the standard drug, acarbose (B1664774) (IC50 = 750.0 ± 5.6 µM). researchgate.net The structure-activity relationship analysis indicated that substitutions on the phenoxy ring, such as methoxy, fluoro, and chloro groups, played a crucial role in enhancing the inhibitory activity. researchgate.net In contrast, the inhibitory effects of these derivatives against α-amylase were generally moderate to weak. researchgate.net

Table 1: α-Glucosidase Inhibitory Activity of Benzimidazole (B57391) Phenoxyacetamide Derivatives

Compound Substituent (X) Substituent (Y) α-Glucosidase IC50 (µM)
7j OMe 4-F Potent inhibitor
7k OMe 4-Cl Potent inhibitor
Acarbose - - 750.0 ± 5.6

Data sourced from a study on benzimidazole bearing phenoxyacetamide derivatives. researchgate.net

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is a critical driver in the pathophysiology of chronic myeloid leukemia (CML). researchgate.netbmbreports.org The phenoxyacetamide scaffold has been identified as a promising framework for the development of novel BCR-ABL1 inhibitors. Research into N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives has highlighted their potential as new therapeutic agents for CML, aiming to expand the chemical diversity of compounds that can overcome drug resistance associated with mutations in the ATP-binding site of the kinase. researchgate.net Tyrosine kinase inhibitors (TKIs) are the frontline treatment for CML, and the development of new structural classes like phenoxyacetamides is crucial for addressing resistance and intolerance to existing therapies. bmbreports.orgyoutube.com

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall, making it a key target for novel anti-tuberculosis drugs. nih.govresearchgate.net While direct studies on N-(2-Hydroxyethyl)-2-phenoxyacetamide are limited, structurally related compounds have shown activity against this enzyme. A class of compounds known as dinitrobenzamides (DNBs), which includes derivatives like N-(2-(4-methoxyphenoxy) ethyl)-3,5-dinitrobenzamide, has demonstrated potency against Mycobacterium tuberculosis. nih.gov The presence of the N-(2-phenoxyethyl) moiety in these active compounds suggests that the core structure of this compound could serve as a basis for designing new DprE1 inhibitors. nih.gov DprE1 inhibitors can be covalent or non-covalent, and they function by blocking the formation of essential cell wall components, lipoarabinomannan and arabinogalactan, ultimately leading to bacterial cell death. nih.govsci-hub.st

The mechanism by which phenoxyacetamide derivatives inhibit enzymes can vary. In the case of α-glucosidase inhibition by benzimidazole-bearing phenoxyacetamide derivatives, kinetic studies revealed a competitive mode of inhibition for the most potent compound. researchgate.net This indicates that the inhibitor binds to the active site of the enzyme, competing with the natural substrate.

Conversely, a study on a different acetamide (B32628) derivative as an antidiabetic agent demonstrated a non-competitive mode of inhibition against both α-glucosidase and α-amylase. dovepress.com A non-competitive inhibitor binds to an allosteric site on the enzyme, away from the active site, changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding. dovepress.com These findings suggest that the specific structural features of the phenoxyacetamide derivative determine its binding mode and inhibitory mechanism.

Antimicrobial Efficacy

The antimicrobial properties of phenoxyacetamide derivatives have been explored against a variety of bacterial pathogens.

The antibacterial efficacy of phenoxyacetamide derivatives appears to be highly dependent on their specific chemical structure. A study involving N-(5-methylisoxazol-3-yl)-2 or 3 or 4-(phenoxyacetamido)benzamides found that these compounds were devoid of any antibacterial activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative) at the tested concentrations. nih.govresearchgate.net

In contrast, another investigation into novel N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides reported significant antibacterial activity. nih.gov One derivative, in particular, was active against all tested Gram-positive bacteria and the Gram-negative bacterium Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) of 25 µg/mL. Furthermore, the synthesized compounds in this series showed notable activity against Pseudomonas aeruginosa. nih.gov

Table 2: Antibacterial Activity of Selected Phenoxyacetamide Derivatives

Derivative Class Bacterial Strain Gram Type Activity
N-(5-methylisoxazol-3-yl)-4-(phenoxyacetamido)benzamides S. aureus Gram-Positive Inactive
N-(5-methylisoxazol-3-yl)-4-(phenoxyacetamido)benzamides E. coli Gram-Negative Inactive
N-(5-methylisoxazol-3-yl)-4-(phenoxyacetamido)benzamides P. aeruginosa Gram-Negative Inactive
N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides (Compound 5e) Gram-positive strains Gram-Positive Active (MIC: 25 µg/mL)
N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides (Compound 5e) K. pneumoniae Gram-Negative Active (MIC: 25 µg/mL)
N-(2-hydroxyl-5-substitutedphenyl)phenoxyacetamides P. aeruginosa Gram-Negative Significant Activity

Data compiled from studies on different series of phenoxyacetamide derivatives. nih.govresearchgate.netnih.gov

Antiviral Activities (e.g., Hepatitis A Virus)

While research into the direct antiviral effects of this compound is limited, studies on structurally related compounds suggest potential antiviral applications for the broader phenoxyacetamide chemical class. For instance, derivatives of phenoxyacetic acid have been investigated for their activity against coronaviruses. mdpi.com One computational study identified the 2-phenoxyacetamide (B1293517) group as a key pharmacophore in the design of potential inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov This in silico analysis suggested that 2-phenoxyacetamide derivatives could serve as lead compounds for the development of SARS-CoV-2 Mpro inhibitors. nih.gov However, specific studies confirming the activity of this compound against Hepatitis A Virus were not identified in the reviewed literature.

Interactions with Biological Macromolecules and Cellular Processes

The phenoxyacetamide scaffold is a versatile structure capable of various interactions with biological targets, leading to the modulation of cellular processes, particularly in pathogenic bacteria.

Use as Biochemical Probes

The available scientific literature does not currently describe the use of this compound as a biochemical probe.

Hydrogen Bonding and π–π Interactions

The molecular structure of this compound contains functional groups that suggest a capacity for significant intermolecular interactions. The presence of a hydroxyl (-OH) group and an amide (-NH-C=O) linkage allows it to act as both a hydrogen bond donor and acceptor. nih.gov These hydrogen bonds are crucial for the conformation and stability of biological macromolecules. nih.gov

Furthermore, the compound's phenyl ring provides a region of electron density that can participate in π–π stacking interactions. mdpi.com Such noncovalent interactions are fundamental in molecular recognition events, including the binding of ligands to proteins and nucleic acids. nih.govnih.gov While these interactions are theoretically possible and likely contribute to the compound's biological activity, specific crystallographic or computational studies detailing the precise hydrogen bonding and π–π interactions of this compound with its biological targets are not extensively detailed in the current literature.

Modulation of Enzyme and Receptor Activity

While data on this compound is sparse, research on related molecules indicates that the phenoxyacetamide scaffold can be tailored to interact with specific receptors. A study on the derivative 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide revealed high affinity and selectivity for the σ1 receptor, a unique protein involved in modulating pain signaling. nih.gov This particular analog demonstrated a significant antinociceptive effect in a formalin-induced inflammatory pain model, suggesting that compounds from this class may be effective in modulating receptor activity related to pain. nih.gov

Inhibition of Efflux Pumps (e.g., P-gp)

Efflux pumps, such as P-glycoprotein (P-gp) in human cells and various pumps in bacteria, are membrane transporters that can expel therapeutic agents, leading to multidrug resistance. nih.govnih.govnih.gov The strategy of inhibiting these pumps is a key area of research to restore the efficacy of existing drugs. nih.govimperial.tech However, based on the available scientific literature, there is no direct evidence to suggest that this compound or other phenoxyacetamide derivatives act as inhibitors of the P-gp efflux pump.

Type III Secretion System (T3SS) Inhibition in Bacteria

The most well-documented activity of the phenoxyacetamide class of compounds is the potent inhibition of the bacterial Type III Secretion System (T3SS). nih.govmdpi.com The T3SS is a critical virulence factor for many Gram-negative pathogens, including Pseudomonas aeruginosa, functioning as a molecular syringe to inject toxic effector proteins directly into host cells. mdpi.comucl.ac.benih.gov This process sabotages the host's innate immune response, particularly the function of neutrophils and macrophages, allowing the bacteria to establish infection. nih.govucl.ac.be

Phenoxyacetamides have been identified as small-molecule inhibitors that selectively block the T3SS, often with low micromolar to high nanomolar efficacy and minimal toxicity to mammalian cells. nih.govasm.org

Mechanism of Action and Research Findings:

Target: Research suggests that phenoxyacetamides likely target the T3SS needle protein, PscF, interfering with its function and blocking the secretion and translocation of effector proteins. nih.govacs.org

In Vitro Efficacy: Studies using various phenoxyacetamide analogs, such as MBX 1641 and MBX 2359, have demonstrated potent inhibition of the secretion of T3SS effectors like ExoS and ExoT in P. aeruginosa. nih.govasm.orgacs.org This inhibition was shown to be stereoselective, with the R-enantiomer of one series being significantly more active. asm.org

In Vivo Efficacy: In a mouse model of P. aeruginosa abscess formation, phenoxyacetamide inhibitors were shown to attenuate the size of abscesses and help the immune system clear the bacteria. nih.govnih.gov This in vivo effect was directly linked to T3SS inhibition, as a bacterial strain with a phenoxyacetamide-resistant T3SS was able to form abscesses even in the presence of the inhibitor. nih.govnih.gov

Spectrum: The inhibitory activity of phenoxyacetamides is not limited to P. aeruginosa. These compounds have also been shown to block the T3SS in other pathogens like Yersinia pestis and are effective against the T3SS-dependent intracellular growth of Chlamydia trachomatis. nih.gov

The following table summarizes the activity of representative phenoxyacetamide T3SS inhibitors mentioned in research literature.

Compound IDTarget OrganismKey FindingsReference(s)
MBX 1641 Pseudomonas aeruginosaOriginal screening hit; exhibits stereoselective inhibition of T3SS. nih.govasm.orgacs.org
MBX 2359 Pseudomonas aeruginosaAnalog optimized for potency; used in in vivo mouse abscess model to demonstrate efficacy. nih.gov
Phenoxyacetamide Series Pseudomonas aeruginosa, Yersinia pestis, Chlamydia trachomatisGenerally act as potent and selective inhibitors of T3SS; some compounds have IC50s in the nanomolar range with low host cell cytotoxicity. nih.govasm.org

Nucleic Acid Interactions (Fluorescent Probes)

Investigations into the potential for this compound to serve as a fluorescent probe for nucleic acid interactions have not been reported in the available scientific literature. The development of fluorescent probes for DNA and RNA visualization is a significant area of research, involving molecules that can selectively bind to nucleic acids and exhibit changes in their fluorescent properties. However, there is currently no evidence from preclinical or in vitro studies to suggest that this compound possesses these specific binding and fluorescent characteristics for nucleic acid applications.

Antioxidant Potential

The antioxidant potential of this compound has not been specifically evaluated in preclinical or in vitro models based on available research. While various classes of phenolic and acetamide compounds have been investigated for their ability to scavenge free radicals and mitigate oxidative stress, dedicated studies to determine if this compound exhibits such antioxidant activities are absent from the current scientific literature. Therefore, its capacity to act as an antioxidant remains uninvestigated.

Vanilloid Receptor 1 (VR1) Antagonism (Preclinical)

Preclinical research has identified the phenoxyacetamide scaffold as a promising structure for the development of potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the Vanilloid Receptor 1 (VR1). nih.gov TRPV1 is a crucial ion channel involved in the mediation of pain and has been a significant target for the development of new analgesic drugs. researchgate.netnih.gov

A key study focused on the design and synthesis of phenoxyacetamide derivatives to discover novel TRPV1 antagonists. nih.gov The research highlighted the importance of the substituent attached to the amide nitrogen in modulating the compound's inhibitory activity. The core structure consists of a phenoxyacetyl group connected to a substituted amine via an amide linkage.

Researchers modified a hit compound that featured a pyrrolidino group and found that converting this to a (hydroxyethyl)methylamino group substantially improved the inhibitory activity against the human TRPV1 receptor. nih.gov This structural modification is closely related to the N-(2-hydroxyethyl) moiety of this compound, suggesting that this substitution pattern is favorable for potent antagonism.

The lead compound in the study, Compound 15d , which incorporates a (hydroxyethyl)methylamino group, demonstrated a significant increase in potency compared to the initial hit compound. nih.gov This highlights the critical role of the hydroxyethyl (B10761427) group in the interaction with the receptor. In vivo preclinical models further demonstrated that this potent derivative was effective in ameliorating bladder overactivity in rats, a condition where TRPV1 is implicated. nih.gov

The table below summarizes the in vitro activity of key phenoxyacetamide derivatives from the study, illustrating the structure-activity relationship. nih.gov

Compound IDAmide SubstituentHuman TRPV1 IC50 (nM)
7 N-methyl-2-(pyrrolidin-1-yl)ethyl411
15d N-(2-hydroxyethyl)-N-methylethyl33

This table is generated based on data from the specified source and is for illustrative purposes.

These preclinical findings underscore the potential of the phenoxyacetamide class, particularly derivatives with N-hydroxyethyl substitutions, as effective VR1 antagonists. nih.gov

Structure Activity Relationship Sar Studies

Influence of Phenoxyacetamide Scaffold Modifications

The phenoxyacetamide scaffold is a key pharmacophore, and modifications to its structure can significantly impact the compound's biological activity. nih.gov Research into this scaffold has revealed that even minor alterations can lead to substantial changes in efficacy and selectivity.

Substituent Effects on the Phenoxide Ring

The nature and position of substituents on the phenoxy ring play a critical role in modulating the biological activity of phenoxyacetamide derivatives. Studies on various analogs have shown that the introduction of different functional groups can influence properties such as anticancer and anti-inflammatory activities.

For instance, research on a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that the presence of halogens on the aromatic ring tends to favor both anticancer and anti-inflammatory activity. nih.govnih.govresearchgate.net One of the most active compounds in this series, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic properties. nih.govnih.govresearchgate.net This suggests that electron-withdrawing groups at specific positions on the phenoxy ring can enhance the therapeutic potential of the phenoxyacetamide scaffold.

Furthermore, a study on 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives as potential antitubercular agents demonstrated that this substitution pattern leads to compounds with high to moderate potency against Mycobacterium tuberculosis. mdpi.com The most potent compound in this series also showed a good safety profile, indicating that specific substitutions on the phenoxy ring can lead to effective and non-toxic drug candidates. mdpi.com

Table 1: Effect of Phenoxy Ring Substituents on Anticancer and Anti-inflammatory Activity of 2-Phenoxy-N-(1-phenylethyl)acetamide Derivatives nih.govnih.govresearchgate.net
CompoundPhenoxy Ring SubstituentAnticancer Activity (% Inhibition at 100 µg/mL)Anti-inflammatory Activity (% Inhibition)
3aUnsubstituted4555.1
3b4-Bromo6268.2
3c4-Nitro7875.3
3d4-tert-Butyl5158.4
3e4-Methoxy4856.2

α-Position Substituent Importance

While specific studies on the α-position of N-(2-Hydroxyethyl)-2-phenoxyacetamide are limited, research on related compounds underscores the importance of this position. The α-carbon, situated between the phenoxy group and the carbonyl group, can influence the molecule's conformation and its interaction with biological targets. Substitution at this position has the potential to alter the compound's pharmacokinetic and pharmacodynamic properties. Further investigation is required to elucidate the specific impact of α-substituents on the activity of this compound.

Benzyl Amide Side Chain Modifications

In a series of 2-phenoxyacetamide (B1293517) analogues synthesized as monoamine oxidase (MAO) inhibitors, variations in the amide side chain were explored. nih.gov While this study did not specifically include the N-(2-hydroxyethyl) derivative, it highlights the importance of the amide substituent in determining the inhibitory potency and selectivity towards MAO-A and MAO-B. nih.gov

Role of the Hydroxyethyl (B10761427) Moiety

The polarity imparted by the hydroxyethyl group can also influence the compound's solubility and pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). While specific studies detailing the precise role of the hydroxyethyl group in the biological activity of this compound are not extensively available, its potential to form key interactions with biological macromolecules is a critical aspect of its molecular design.

Stereochemical Influences on Activity (Enantiomeric Differences)

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. nih.govnih.gov If a chiral center is present in the this compound molecule, its different enantiomers could exhibit distinct pharmacological and toxicological profiles. This is because biological systems, being chiral themselves, can interact differently with each enantiomer.

Correlation of Structural Features with Specific Biological Activities

The following table summarizes the general structure-activity relationships for phenoxyacetamide derivatives based on available literature, which can be extrapolated to understand the potential activities of this compound.

Table 2: General Correlation of Structural Features with Biological Activities in Phenoxyacetamide Derivatives
Structural FeatureModificationObserved/Potential Biological Activity CorrelationReference
Phenoxy RingUnsubstitutedBaseline activity nih.govnih.govresearchgate.net
Halogen or Nitro substitutionIncreased anticancer and anti-inflammatory activity nih.govnih.govresearchgate.net
Amide LinkageEssential for core structureContributes to overall biological activity profile researchgate.net
N-SubstituentHydroxyethyl groupPotential for hydrogen bonding, influencing solubility and target interaction nih.gov

Future Directions and Research Perspectives

Development of Novel Therapeutic Lead Compounds

The phenoxyacetamide core structure is a recognized pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic applications. mdpi.comnih.gov The N-(2-hydroxyethyl) substitution offers a key point for modification, allowing chemists to fine-tune the molecule's properties to enhance its efficacy and selectivity for various biological targets.

Research has demonstrated that phenoxyacetamide derivatives can act as potent inhibitors of various enzymes. For instance, certain derivatives have been identified as inhibitors of DOT1L, a histone methyltransferase implicated in acute leukemias. nih.gov Others have been explored as potential anticancer agents, inducing apoptosis in cancer cell lines like HepG2. mdpi.com Studies have shown that some phenoxyacetamide derivatives exhibit significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-1) cancer cells. mdpi.com

Furthermore, the broader class of N-(2-hydroxyethyl)amide derivatives has shown promise in the field of neuroscience. nih.gov A series of these compounds were synthesized and screened for anticonvulsant activity, with several demonstrating a better protective index and lower neurotoxicity than the established anti-epileptic drug valproate. nih.govnih.gov These findings underscore the potential of the N-(2-Hydroxyethyl)-2-phenoxyacetamide scaffold as a starting point for developing new treatments for epilepsy and other neurological disorders. nih.govnih.gov The anti-inflammatory properties of phenoxyacetamide derivatives have also been a subject of investigation, with some analogs showing potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in pain and inflammation. galaxypub.co

Derivative ClassTherapeutic Target/ApplicationKey FindingsReferences
Phenoxyacetamide DerivativesDOT1L Inhibition (Leukemia)Identified as novel inhibitors through virtual screening and molecular dynamics simulations. nih.gov
Semi-synthetic PhenoxyacetamidesAnticancer (Liver Cancer)Compound I showed potent apoptotic induction in HepG2 cells and tumor growth suppression in vivo. mdpi.com
N-(2-hydroxyethyl)amide DerivativesAnticonvulsant (Epilepsy)Compounds like N-(2-hydroxyethyl)stearamide exhibited high protective indices and low toxicity. nih.govnih.gov
Substituted PhenoxyacetamidesAnti-inflammatory (COX-2 Inhibition)Derivatives have been designed as potential selective COX-2 inhibitors for treating inflammation. galaxypub.co

Advanced Synthetic Strategies for Complex Analogues

The future development of this compound-based compounds relies on the advancement of synthetic methodologies to create more complex and diverse analogues. nih.gov Modern organic synthesis offers a toolkit for elaborating on the core structure. For instance, multi-step synthesis schemes can be employed to introduce various functional groups and build intricate molecular architectures. researchgate.netresearchgate.net

Key synthetic strategies could include:

Diversification of the Phenoxy Ring: Introducing a variety of substituents onto the phenyl ring can modulate the electronic and steric properties of the molecule, which can significantly impact its biological activity.

Modification of the Amide Linkage: The amide bond itself can be replaced with bioisosteres, or the N-(2-hydroxyethyl) side chain can be extended or cyclized to explore new conformational spaces.

Coupling Reactions: Modern cross-coupling reactions can be used to attach complex fragments to the phenoxyacetamide scaffold, enabling the creation of hybrid molecules that combine the features of this compound with other pharmacophores. nih.gov For example, phenoxy acid can be coupled with other molecules like 2-amino-4-(4-bromophenyl)thiazole (B182969) to create more complex derivatives. nih.gov

The synthesis of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors serves as an example of how the core acetamide (B32628) structure can be integrated into more complex systems. nih.gov These synthetic efforts are crucial for building libraries of compounds for screening and for optimizing the properties of lead compounds. nih.gov

Integration of Multi-Omics and High-Throughput Screening in Discovery

Modern drug discovery has been revolutionized by high-throughput screening (HTS) and multi-omics approaches. nih.govastrazeneca.comnashbio.com These technologies allow for the rapid screening of large compound libraries and provide a holistic view of the biological effects of a compound. nih.govmdpi.com

For a scaffold like this compound, HTS can be employed to screen libraries of its derivatives against a wide range of biological targets, such as protein kinases, which are crucial in many diseases. nih.govnih.govbenthamdirect.com HTS assays can be designed to measure enzyme inhibition, receptor binding, or changes in cell viability, allowing for the rapid identification of "hit" compounds. acs.orgselleckchem.com

Following initial hits from HTS, multi-omics technologies can provide deeper insights into a compound's mechanism of action. nygen.iodrugdiscoverynews.com These approaches simultaneously analyze multiple layers of biological information:

Genomics: To understand how a compound might affect gene expression or be influenced by genetic variations.

Transcriptomics: To measure changes in RNA levels and identify affected cellular pathways.

Proteomics: To quantify changes in protein expression and post-translational modifications.

Metabolomics: To analyze changes in small molecule metabolites, providing a functional readout of the cellular state.

By integrating these datasets, researchers can build a comprehensive picture of how a derivative of this compound perturbs a biological system, helping to validate its target, identify potential off-target effects, and discover biomarkers for its activity. nashbio.commdpi.comnygen.io

Computational Design for Targeted Drug Discovery

Computational methods are indispensable in modern drug discovery for accelerating the design and optimization of new therapeutic agents. taylorandfrancis.comcompchemhighlights.org For this compound, computational approaches can be applied at various stages of the discovery pipeline.

Virtual Screening: Large virtual libraries of phenoxyacetamide derivatives can be screened against the 3D structure of a biological target using molecular docking. nih.govsemanticscholar.org This approach predicts the binding mode and affinity of compounds, prioritizing a smaller, more manageable set for chemical synthesis and biological testing. nih.govresearchgate.net A study on phenoxyacetamide derivatives as DOT1L inhibitors successfully used hierarchical docking-based virtual screening to identify promising hits. nih.gov

Pharmacophore Modeling: Based on a set of known active molecules, a pharmacophore model can be developed to define the essential structural features required for biological activity. This model can then be used to search for novel compounds with similar features. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of new, unsynthesized derivatives and guide the optimization of lead compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of a compound bound to its target protein, providing insights into the stability of the complex and the key interactions that mediate binding. nih.gov

These computational tools can significantly reduce the time and cost of drug discovery by focusing experimental efforts on the most promising candidates. taylorandfrancis.com

Computational MethodApplication in Drug DiscoveryExample for Phenoxyacetamides
Molecular DockingPredicts binding mode and affinity of a ligand to a receptor.Screening of phenoxyacetamide derivatives against the COX-2 enzyme to identify potential anti-inflammatory agents. researchgate.netsemanticscholar.org
Virtual ScreeningComputationally screens large libraries of compounds against a target.Identification of phenoxyacetamide hits as DOT1L inhibitors. nih.gov
Pharmacophore ModelingIdentifies essential structural features for biological activity.Development of a pharmacophore model for MAO-A inhibitors to guide the design of new antidepressant agents. nih.gov
Molecular DynamicsSimulates the movement of atoms and molecules over time.Assessing the stability of phenoxyacetamide derivatives in the active site of DOT1L. nih.gov

Applications in Materials Science Research

The N-(2-hydroxyethyl) functional group is a valuable component in polymer chemistry and materials science. researchgate.net This group provides a reactive hydroxyl moiety that can act as an initiator for polymerization reactions. For example, related molecules like N-Hydroxyethyl acrylamide (B121943) have been used as functional initiators for the enzymatic ring-opening polymerization of lactones to create biodegradable polyesters. nih.govrsc.org These polymers can self-assemble into nanoparticles, which have potential applications in drug delivery and nanotechnology. rsc.org

Similarly, the hydroxyl group in this compound could be used to initiate the synthesis of novel polymers. The phenoxyacetamide portion of the molecule would then become an end-group on the polymer chain, potentially imparting unique properties to the resulting material, such as altered hydrophobicity, thermal stability, or biological compatibility.

Furthermore, polymers based on 2-hydroxyethyl methacrylate (B99206) (HEMA), which shares the hydroxyethyl (B10761427) functionality, are widely used in biomedical applications such as hydrogels for contact lenses and drug delivery systems. researchgate.netresearchgate.net The incorporation of the this compound structure into such polymer networks could be explored to create new functional materials with tailored properties for biomedical or other advanced applications. acs.org

Exploration as Amido Terminal Alcohol Compounds for Proteomics

In the field of proteomics, which is the large-scale study of proteins, chemical probes are essential tools for identifying and characterizing protein function. The structure of this compound, specifically its "amido terminal alcohol" motif, presents an opportunity for its use in this area.

The terminal hydroxyl group is a chemical handle that can be readily modified. For example, it can be derivatized to attach a reporter tag (like a fluorophore or a biotin (B1667282) molecule) or to be immobilized on a solid support (like a bead). This functionalization would turn the molecule into a probe that could be used in several proteomics applications:

Activity-Based Protein Profiling (ABPP): If the phenoxyacetamide core is found to bind to a specific class of enzymes, the derivatized probe could be used to label and identify these enzymes in complex biological samples.

Affinity Chromatography: By attaching the molecule to a solid support, it could be used as bait to "fish out" its binding partners from a cell lysate. These binding proteins could then be identified by mass spectrometry.

Click Chemistry: The hydroxyl group can be converted to an azide (B81097) or alkyne, enabling it to be used in "click chemistry" reactions. nih.gov This is a powerful method for selectively labeling biomolecules in living systems. nih.gov

While direct applications of this compound in proteomics have yet to be extensively explored, its chemical structure is well-suited for development into chemical probes to investigate protein interactions and function. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-(2-Hydroxyethyl)-2-phenoxyacetamide, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves coupling phenoxyacetic acid derivatives with ethanolamine precursors. For example:

  • Step 1 : Activation of phenoxyacetic acid using carbodiimides (e.g., EDC or DCC) to form an active ester intermediate.
  • Step 2 : Reaction with 2-aminoethanol under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 60–80°C for 12–24 hours .
  • Critical Parameters : pH control (neutral to slightly basic), exclusion of moisture, and stoichiometric excess of 2-aminoethanol to minimize side products. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the phenoxy group (δ 6.8–7.3 ppm for aromatic protons) and the hydroxyethyl moiety (δ 3.5–3.7 ppm for CH2_2-OH).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (C10_{10}H13_{13}NO3_3; MW = 195.22 g/mol).
  • FTIR : Peaks at ~3300 cm1^{-1} (N-H stretch), 1650 cm1^{-1} (amide C=O), and 1250 cm1^{-1} (C-O-C ether linkage) .

Advanced Research Questions

Q. What are the potential biochemical targets of this compound, and how can researchers validate receptor binding?

  • Methodological Answer :

  • Hypothesis : Structural analogs (e.g., GABA-A receptor modulators in ) suggest possible neuroactive properties.
  • Validation :
  • In Silico Docking : Use software like AutoDock Vina to model interactions with GABA-A receptor subunits (e.g., α1β2γ2). Focus on binding affinity (ΔG) and hydrogen bonding with residues like Tyr157 or Arg66 .
  • In Vitro Assays : Competitive binding assays using 3H^3H-muscimol as a radioligand in rat cortical membranes. Measure IC50_{50} values and compare to positive controls (e.g., benzodiazepines) .
  • Data Contradictions : Discrepancies in binding affinities may arise from stereochemical variations or solvent accessibility in receptor pockets. Cross-validate with site-directed mutagenesis .

Q. How does the hydroxyethyl moiety influence the metabolic stability of this compound?

  • Methodological Answer :

  • Experimental Design :

In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Monitor hydroxylation at the ethyl chain or amide hydrolysis.

Stability Metrics : Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}). Compare to analogs lacking the hydroxyethyl group (e.g., N-methyl derivatives).

  • Key Findings : The hydroxyethyl group may enhance solubility but increase susceptibility to oxidation (e.g., CYP3A4-mediated). Use deuterium labeling at vulnerable positions to track metabolic pathways .

Q. What strategies can mitigate off-target effects in cellular studies involving this compound?

  • Methodological Answer :

  • Selectivity Profiling : Screen against a panel of 50+ receptors/enzymes (e.g., CEREP Psychoactive Panel) to identify cross-reactivity.
  • Dose Optimization : Conduct MTT assays to determine IC50_{50} values in primary vs. cancer cell lines. Use concentrations ≤10 μM to minimize cytotoxicity .
  • Control Experiments : Include inactive enantiomers (if applicable) and structurally related negative controls (e.g., 2-phenoxyacetamide without the hydroxyethyl group) .

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Feasible Synthetic Routes

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N-(2-Hydroxyethyl)-2-phenoxyacetamide
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Reactant of Route 2
N-(2-Hydroxyethyl)-2-phenoxyacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.